3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Overview
Description
The compound “3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid” is an organic compound . It has a molecular formula of C11H11F3N4O2 . The CAS number for this compound is 1076196-64-9 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For example, one method involves nitrogen protection in a stainless steel autoclave with the addition of an ethanolic solution of 10% palladium carbon . Another method involves a metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazolo[1,5-a]pyrimidin-2-yl group attached to a propanoic acid group . The compound also contains an ethyl group and a trifluoromethyl group .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.55±0.1 g/cm3 and a predicted pKa of 4.14±0.10 . The molecular weight is 288.23 .Scientific Research Applications
Chemical Synthesis and Structural Studies
- Synthesis and Isomerisation : The compound has been involved in studies examining ring-chain isomerism in similar chemical structures, which shows its relevance in exploring the dynamic behavior of chemical structures in different solvents and with varying substituents (Pryadeina et al., 2008).
- Crystal Structure and Characterization : Research has been conducted on the synthesis, crystal structure, and spectroscopic characterization of related compounds, indicating its importance in the field of crystallography and molecular structure analysis (Lahmidi et al., 2019).
Advanced Synthesis Techniques
- One-Pot Synthesis : The compound has been synthesized through efficient one-pot methods, highlighting its role in the development of streamlined and eco-friendly chemical synthesis processes (Li et al., 2011).
Potential Biological and Medicinal Applications
- Antibacterial Activity : Research has explored the antibacterial properties of related compounds, suggesting potential applications in the development of new antibacterial agents (Sert et al., 2020).
- Tuberculostatic Activity : The compound's structural analogs have been evaluated for their tuberculostatic activity, which is crucial in the search for new treatments against tuberculosis (Titova et al., 2019).
Chemical Properties and Reactions
- Reactivity and Molecular Transformations : Studies have been conducted on the compound's reactivity, particularly focusing on reactions with other chemical entities, which is significant for understanding its chemical behavior and potential applications in synthesis (Rahmati, 2011).
Supramolecular Chemistry
- Supramolecular Polymorphism : Research on Cu(II) coordination complexes involving similar compounds has shown supramolecular polymorphism, indicating its importance in the study of supramolecular structures and their applications (Chkirate et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
3-[5-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2/c1-2-6-5-7(11(12,13)14)18-10(15-6)16-8(17-18)3-4-9(19)20/h5H,2-4H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTGVCBCPWKXLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC(=NN2C(=C1)C(F)(F)F)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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